5-(2-Bromophenyl)-1H-tetrazole
Overview
Description
5-(2-Bromophenyl)-1H-tetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 2-bromophenyl group Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1H-tetrazole typically involves the cyclization of 2-bromobenzyl azide. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst. The azide precursor can be prepared by reacting 2-bromobenzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(2-Bromophenyl)-1H-tetrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with various dienophiles, leading to the formation of fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate can facilitate these reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-(2-aminophenyl)-1H-tetrazole or 5-(2-thiophenyl)-1H-tetrazole.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Cycloaddition Products:
Scientific Research Applications
Chemistry:
Catalysis: 5-(2-Bromophenyl)-1H-tetrazole can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: Tetrazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. This compound can be explored for similar applications.
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability or activity.
Industry:
Corrosion Inhibition: Tetrazole derivatives, including this compound, are effective corrosion inhibitors for metals such as copper and steel.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism by which 5-(2-Bromophenyl)-1H-tetrazole exerts its effects depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, the tetrazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the bromine substituent, resulting in different reactivity and applications.
5-(4-Bromophenyl)-1H-tetrazole:
5-(2-Chlorophenyl)-1H-tetrazole: The chlorine substituent provides different electronic effects compared to bromine.
Uniqueness: 5-(2-Bromophenyl)-1H-tetrazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.
Properties
IUPAC Name |
5-(2-bromophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVBXKTXLJTDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339997 | |
Record name | 5-(2-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-42-1 | |
Record name | 5-(2-Bromophenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73096-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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